N,N-Dibenzyl-1',3'-dihydro-3',3'-dimethyl-1'-phenylspiro[2H-1-benzopyran-2,2'-(2')indol]-7-amine
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Overview
Description
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine is a complex organic compound with a unique spiro structure. This compound is characterized by its spiro linkage between a benzopyran and an indole moiety, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine typically involves the reaction of benzopyran derivatives with indole derivatives under specific conditions. One common method includes the use of benzyl chloride and a base to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the spiro structure and prevent any side reactions .
Chemical Reactions Analysis
Types of Reactions
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium or halogenating agents in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a component in organic electronics.
Mechanism of Action
The mechanism of action of N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 1’,3’-Dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-(2’)indole]
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
Uniqueness
N,N-Dibenzyl-1’,3’-dihydro-3’,3’-dimethyl-1’-phenylspiro[2H-1-benzopyran-2,2’-(2’)indol]-7-amine stands out due to its unique spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
57771-08-1 |
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Molecular Formula |
C38H34N2O |
Molecular Weight |
534.7 g/mol |
IUPAC Name |
N,N-dibenzyl-3',3'-dimethyl-1'-phenylspiro[chromene-2,2'-indole]-7-amine |
InChI |
InChI=1S/C38H34N2O/c1-37(2)34-20-12-13-21-35(34)40(32-18-10-5-11-19-32)38(37)25-24-31-22-23-33(26-36(31)41-38)39(27-29-14-6-3-7-15-29)28-30-16-8-4-9-17-30/h3-26H,27-28H2,1-2H3 |
InChI Key |
BDUJLIUMGNAFFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6)C7=CC=CC=C7)C |
Origin of Product |
United States |
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